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Compound of Interest

Compound Name: Bis(triisopropylsilyl)amine

Cat. No.: B3033179 Get Quote

Bis(triisopropylsilyl)amine, often abbreviated as HNTIPS₂, is a sterically hindered secondary

amine. Its structure is dominated by two bulky triisopropylsilyl (TIPS) groups attached to a

central nitrogen atom. This significant steric bulk is not a mere curiosity of molecular

architecture; it is the defining feature that imparts its unique chemical properties and renders it

a valuable tool for synthetic chemists. Unlike less hindered amines, the nitrogen lone pair in

HNTIPS₂ is sterically shielded, making it a very weak nucleophile but a potent non-nucleophilic

base upon deprotonation.

The corresponding lithium amide, lithium bis(triisopropylsilyl)amide (LHMDS or LiNTIPS₂), is an

exceptionally strong, non-nucleophilic base used in a variety of organic transformations,

particularly in the formation of specific enolates where kinetic control is desired. The amine

itself also serves as a precursor for introducing the bulky TIPS group, a common protecting

group for alcohols and other functional groups. This guide provides a comprehensive overview

of the synthesis, purification, and detailed characterization of bis(triisopropylsilyl)amine for

researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Strategy: Principles and Practice
The synthesis of bis(triisopropylsilyl)amine relies on the formation of two silicon-nitrogen

bonds. The most common and effective strategies involve the reaction of a nucleophilic

nitrogen source with an electrophilic silicon species, typically triisopropylsilyl chloride (TIPSCl).

The causality behind a successful synthesis hinges on several key factors: the choice of
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nitrogen source, the activation method (i.e., the base used for deprotonation), and stringent

control of reaction conditions.

Primary Synthetic Route: Silylation of an Amine
Precursor
The most direct and widely employed method involves the sequential silylation of an ammonia

equivalent.[1] This can be conceptualized as a two-step process occurring in a single pot:

Formation of a Silylamide Intermediate: An initial amine source is deprotonated with a strong

base, typically an organolithium reagent like n-butyllithium (nBuLi), to form a highly

nucleophilic amide. This amide then reacts with the first equivalent of triisopropylsilyl

chloride.

Second Silylation: The resulting monosilylated amine is then deprotonated again with

another equivalent of strong base, followed by reaction with a second equivalent of TIPSCl to

yield the final bis-silylated product.

A common starting material for this process is liquid ammonia, which can be directly silylated.

[1] Alternatively, lithium nitride (Li₃N) can serve as a highly efficient, pre-formed nitrogen source

that reacts directly with the silyl chloride.[2][3] The reaction with lithium nitride is particularly

powerful as it is a solid, easily handled reagent (with due caution) that provides a direct

pathway to the lithium amide salt, which can then be protonated to give the neutral amine.[2]

Causality of Experimental Choices:

Reagents:

Triisopropylsilyl Chloride (TIPSCl): The electrophilic silicon source. The bulky isopropyl

groups are critical for inducing the desired steric hindrance in the final product.

n-Butyllithium (nBuLi): A powerful, non-reversible base used to deprotonate the amine

precursor. Its use ensures complete formation of the nucleophilic amide intermediate.[1]

Lithium Nitride (Li₃N): A convenient alternative to ammonia and nBuLi. It is a potent

nucleophile and a strong base that reacts violently with water to produce ammonia,

highlighting the need for strictly anhydrous conditions.[2][3]
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Solvents: Anhydrous, aprotic solvents such as hexane, diethyl ether, or tetrahydrofuran

(THF) are mandatory. These solvents are inert to the strong bases and reactive

intermediates involved and can dissolve the organometallic species.

Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or

nitrogen). Organolithium reagents and lithium nitride react rapidly with atmospheric oxygen

and moisture.[4]

Reaction Mechanism Visualization
The core mechanism involves nucleophilic substitution at the silicon center. The deprotonated

nitrogen acts as the nucleophile, attacking the silicon atom of TIPSCl and displacing the

chloride leaving group.
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Step 1: Formation of Lithium Amide Step 2: First Silylation

Step 3: Second Deprotonation

Step 4: Second Silylation & Product Formation
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Caption: Reaction mechanism for the synthesis of Bis(triisopropylsilyl)amine.
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Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing bulky bis(silylamines)

and should be performed by trained personnel using appropriate safety precautions (fume

hood, personal protective equipment).[1]

Reagents & Equipment:

Lithium Nitride (Li₃N)

Triisopropylsilyl chloride (TIPSCl), freshly distilled

Anhydrous hexane

Degassed deionized water

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon

inlet

Cannula/syringe for liquid transfers

Procedure:

Apparatus Setup: Assemble the glassware and flame-dry under vacuum. Allow the apparatus

to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

Reaction Initiation: To the flask, add anhydrous hexane (e.g., 200 mL for a 50 mmol scale

reaction). Add lithium nitride (1.0 eq) to the solvent with stirring.

Addition of Silyl Chloride: Add triisopropylsilyl chloride (2.05 eq) dropwise to the stirred

suspension at room temperature over 30 minutes. The reaction is exothermic; a cooling bath

may be necessary to maintain a gentle reflux.

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for

16-24 hours. The reaction progress can be monitored by GC-MS if desired. The formation of

a white precipitate (lithium chloride) will be observed.
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Workup: Cool the reaction mixture to room temperature. The resulting product is lithium

bis(triisopropylsilyl)amide. To obtain the neutral amine, a careful aqueous workup is required.

Slowly and carefully add degassed water to the reaction mixture at 0 °C to quench any

reactive species and hydrolyze the lithium amide salt. Caution: This is an exothermic

process.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer with brine (saturated NaCl solution), then dry over anhydrous

sodium sulfate.

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure

using a rotary evaporator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Flame-Dried Glassware under Inert Atmosphere

Charge Flask with Anhydrous Hexane and Li₃N

Add Triisopropylsilyl Chloride Dropwise at Room Temperature

Heat Mixture to Reflux for 16-24 Hours

Cool Reaction to Room Temperature

Quench with Water at 0°C & Perform Liquid-Liquid Extraction

Dry Organic Layer over Na₂SO₄

Filter and Remove Solvent via Rotary Evaporation

Purify Crude Product via Vacuum Distillation

Characterize Final Product (NMR, IR, MS)

End: Store HN(TIPS)₂ under Inert Atmosphere

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Bis(triisopropylsilyl)amine.
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Purification of Bis(triisopropylsilyl)amine
The crude product obtained after solvent removal is typically a colorless to pale yellow oil. The

primary method for purification is vacuum distillation. Due to its high molecular weight,

HNTIPS₂ has a high boiling point, necessitating distillation under reduced pressure to prevent

thermal decomposition.

Challenges in Purification: Standard silica gel column chromatography is generally not

recommended for purifying this and other basic amines.[5] The acidic nature of silica gel leads

to strong interactions with the amine, resulting in poor separation, significant product loss on

the column, and broad, tailing peaks.[6] If chromatographic purification is unavoidable,

specialized amine-functionalized silica or basic alumina should be used, often with a mobile

phase containing a small amount of a competing amine like triethylamine (0.1-1%) to mask the

acidic sites.[5][6]

Characterization and Data
Confirming the identity and purity of the final product is achieved through a combination of

standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is definitive. It will show two characteristic signals for

the isopropyl groups: a septet around 1.2-1.3 ppm corresponding to the 6 methine protons

(-CH), and a large doublet around 1.1 ppm for the 36 methyl protons (-CH₃). A broad, low-

intensity singlet for the N-H proton will also be present, though its chemical shift can vary

depending on solvent and concentration.

¹³C NMR: The carbon spectrum will show two signals for the isopropyl groups: one for the

methine carbons and one for the methyl carbons.

²⁹Si NMR: This technique provides direct evidence of the silicon environment and will

show a single resonance confirming the presence of only one type of silicon atom.

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching

vibration as a sharp, weak band in the region of 3400-3300 cm⁻¹. Strong C-H stretching and
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bending vibrations from the numerous alkyl groups will dominate the spectrum below 3000

cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass

spectrometry can be used to confirm the molecular weight. The mass spectrum will show the

molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of

an isopropyl group.

Summary of Physicochemical and Spectroscopic Data
Property Value Source

Molecular Formula C₁₈H₄₃NSi₂ [7]

Molecular Weight 329.72 g/mol [7][8]

Physical Form Liquid [8]

¹H NMR (CDCl₃)
δ ~1.25 (septet, 6H, Si-CH),

~1.10 (d, 36H, CH₃)

Inferred from related

structures[1]

¹³C NMR (CDCl₃)
Signals corresponding to

methine and methyl carbons

Inferred from related

structures[1]

IR (neat) ν ~3380 cm⁻¹ (N-H stretch)
Inferred from functional group

data

Storage Temperature Refrigerator (2-8 °C) [8]

Conclusion
The synthesis of bis(triisopropylsilyl)amine is a well-established procedure that provides

access to a valuable sterically hindered amine and a precursor for one of the most widely used

non-nucleophilic bases in organic chemistry. A successful synthesis is predicated on the careful

selection of reagents and the rigorous exclusion of atmospheric moisture and oxygen.

Purification is best achieved by vacuum distillation, avoiding traditional silica gel

chromatography. The identity and purity of the final product are unequivocally confirmed by a

combination of NMR, IR, and mass spectrometry, providing the researcher with a reliable and

powerful synthetic tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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